

Application Note: Mass Spectrometry Analysis of Umifenovir and Its Metabolites

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Compound of Interest				
Compound Name:	Umifenovir			
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Umifenovir, also known as Arbidol, is a broad-spectrum antiviral agent used for the prophylaxis and treatment of influenza and other respiratory viral infections.[1] Its mechanism of action is multifaceted, involving the inhibition of virus-cell fusion and immunomodulatory effects.[2][3] Understanding the pharmacokinetics, metabolism, and excretion of **Umifenovir** is crucial for optimizing therapeutic regimens and ensuring drug safety and efficacy. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful and indispensable tool for the sensitive and selective quantification of **Umifenovir** and the identification of its metabolites in various biological and environmental matrices.

This application note provides a comprehensive overview of the mass spectrometric analysis of **Umifenovir** and its metabolites, including detailed experimental protocols and data presentation to guide researchers in this field.

Metabolism of Umifenovir

Umifenovir undergoes extensive metabolism in the body, primarily in the liver and intestines. [4] Approximately 33 metabolites have been identified in human plasma, urine, and feces.[4] The metabolic pathways are categorized into Phase I and Phase II reactions.



Phase I Metabolism: The principal Phase I metabolic pathways include sulfoxidation, N-demethylation, and hydroxylation. These reactions are primarily catalyzed by the cytochrome P450 family of enzymes, with CYP3A4 playing a major role, and to a lesser extent, by the flavin-containing monooxygenase (FMO) family.[4][5]

Phase II Metabolism: Following Phase I reactions, the metabolites undergo Phase II conjugation, predominantly forming sulfate and glucuronide conjugates.[4] The UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9 and UGT2B7, are involved in the glucuronidation process.[4] In urine, the major metabolites are the sulfate and glucuronide conjugates, while in feces, the parent drug is the most abundant species.[4][5]



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Figure 1: Metabolic pathway of Umifenovir.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of **Umifenovir** and its metabolites due to its high sensitivity and selectivity.[6] The following tables summarize the key parameters for the quantitative analysis of **Umifenovir**.

Table 1: Mass Spectrometry Parameters for Umifenovir Quantification

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Reference
Umifenovir	477.05	279.02	ESI Positive	[7][8]
Ibrutinib (IS)	441.16	84.4	ESI Positive	[7][8]



IS: Internal Standard

Table 2: Performance Characteristics of UPLC-MS/MS Method for Umifenovir in Plasma

Parameter	Value	Reference
Linearity Range	2.5–5000 ng/mL	[9]
Lower Limit of Quantification (LLOQ)	20 ng/mL	[10]
Recovery	95% - 100%	[9]
Intra- and Inter-day Precision (%CV)	< 15%	[9]

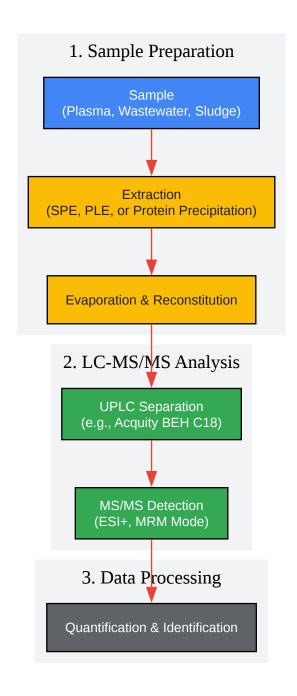
Table 3: Limits of Detection for Umifenovir and its Metabolites in Environmental Samples

Matrix	Method	Limit of Detection (LOD)	Reference
Liquid Samples (e.g., wastewater)	HPLC-ICP-MS/HRMS	0.2 ng/L	[11][12]
Solid Samples (e.g., activated sludge)	HPLC-ICP-MS/HRMS	2 μg/kg	[11][12]

Experimental Protocols

This section provides detailed protocols for the analysis of **Umifenovir** in biological and environmental samples.





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 $\textbf{Figure 2:} \ \ \textbf{General workflow for } \textbf{Umifenovir} \ \ \textbf{analysis}.$

Protocol 1: Umifenovir Quantification in Plasma using UPLC-MS/MS

This protocol is adapted from validated methods for pharmacokinetic studies.[7][8]



- 1. Sample Preparation (Protein Precipitation)
- To 100 μ L of plasma sample in a microcentrifuge tube, add 20 μ L of internal standard (Ibrutinib, 1 μ g/mL).
- Add 500 μL of acetonitrile to precipitate proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 5 μL into the UPLC-MS/MS system.
- 2. UPLC Conditions
- Column: Acquity BEH C18 (2.1 x 100 mm, 1.7 μm).[13]
- Mobile Phase: Acetonitrile and 15 mM ammonium acetate (80:20, v/v).[7][8]
- Flow Rate: 0.3 mL/min.[7][8]
- Column Temperature: 40°C.[12]
- Total Run Time: 2.5 minutes.[7][8]
- 3. Mass Spectrometry Conditions
- Ionization: Electrospray Ionization (ESI), Positive Mode. [7][8]
- Mode: Multiple Reaction Monitoring (MRM).[7][8]
- MRM Transitions:
 - Umifenovir: 477.05 → 279.02.[7][8]



Ibrutinib (IS): 441.16 → 84.4.[7][8]

Capillary Voltage: 0.5 kV.[8]

• Source Temperature: 150°C.[14]

Protocol 2: Umifenovir and Metabolite Analysis in Wastewater

This protocol is based on methods for environmental monitoring.[11][12][15]

- 1. Sample Preparation (Solid-Phase Extraction SPE)
- Adjust the pH of the water sample (e.g., 500 mL) to 12.[12]
- Condition a polymeric sorbent SPE cartridge (e.g., Bond-Elute PPL) with methanol followed by deionized water.
- Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
- Wash the cartridge with deionized water.
- Dry the cartridge under vacuum.
- Elute the analytes with 10 mL of an organic solvent containing 0.5% formic acid (e.g., acetonitrile or methanol).[12]
- Evaporate the eluate to near dryness and reconstitute in a suitable volume of the initial mobile phase.
- 2. HPLC Conditions
- System: LC-30 Nexera HPLC system or equivalent.[12]
- Column: C18 column (e.g., 250mm x 4.6mm, 5μm).[16]
- Mobile Phase A: 0.1% Formic acid in water.[12]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[12]







• Gradient: A suitable gradient to separate the parent drug from its more polar metabolites.

Flow Rate: 1.0 mL/min.[16]

Column Temperature: 40°C.[12]

3. High-Resolution Mass Spectrometry (HRMS) Conditions

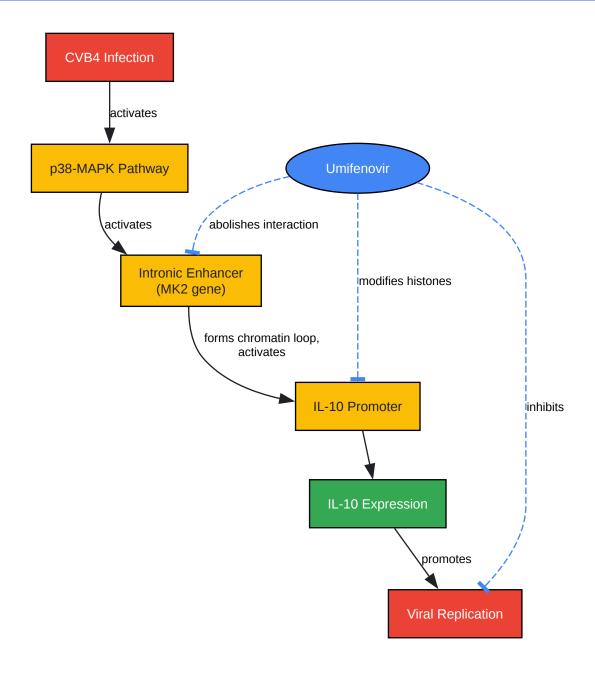
Ionization: ESI, Positive Mode.[12]

- Detection: High-resolution mass spectrometry (e.g., Q-TOF) for accurate mass measurements to identify metabolites.[17]
- Data Acquisition: Full scan MS and data-dependent MS/MS to obtain fragmentation patterns of potential metabolites.

Interaction with Signaling Pathways

Recent studies have shown that **Umifenovir** can exert its antiviral effects by modulating host cell signaling pathways. For instance, in the context of Coxsackievirus B4 (CVB4) infection, **Umifenovir** has been shown to downregulate Interleukin-10 (IL-10) production.[3] This is achieved by altering the epigenetic state of the IL-10 gene promoter and disrupting the interaction between the promoter and a downstream enhancer, which is a critical component of the p38-MAPK signaling pathway required for IL-10 expression.[3]





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Figure 3: Umifenovir's epigenetic targeting of the IL-10 pathway.

Conclusion

The application of mass spectrometry, particularly UPLC-MS/MS and HPLC-HRMS, provides robust, sensitive, and selective methods for the detailed analysis of **Umifenovir** and its metabolites. The protocols outlined in this note serve as a foundational guide for researchers in drug metabolism, pharmacokinetics, and environmental analysis. These analytical techniques are essential for elucidating the metabolic fate of **Umifenovir**, supporting clinical trials, and



assessing its environmental impact, thereby contributing to its safe and effective use as an antiviral therapeutic.

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